
2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide
Overview
Description
“2-Pyridin-3-yl-thiazole-4-carboxylic acid” is a compound with the CAS Number: 39067-29-3 . It has a molecular weight of 206.22 . It is a pale yellow solid at room temperature .
Molecular Structure Analysis
The IUPAC name for “2-Pyridin-3-yl-thiazole-4-carboxylic acid” is 2-(3-pyridinyl)-1,3-thiazole-4-carboxylic acid . The InChI code is 1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) .Physical And Chemical Properties Analysis
“2-Pyridin-3-yl-thiazole-4-carboxylic acid” is a pale yellow solid at room temperature . It has a molecular weight of 206.22 . The storage temperature is room temperature .Scientific Research Applications
Pharmaceutical Intermediate
This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients. They are often used in the synthesis of a wide range of pharmaceuticals.
Organic Synthesis
The compound is also used in the field of organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and reaction conditions.
Anti-Fibrosis Research
There is research indicating that similar compounds have been used in the study of anti-fibrosis activity . Fibrosis is a pathological wound healing in which connective tissue replaces normal parenchymal tissue leading to loss of function of a tissue or organ. Note that this is a potential application based on the properties of similar compounds, and further research would be needed to confirm its effectiveness for this specific compound.
Optoelectronic Properties
A study has been conducted on the optoelectronic properties of a Pt(II) complex with a similar compound . Optoelectronics is the study and application of electronic devices and systems that source, detect and control light, usually considered a sub-field of photonics. These properties could potentially be explored with this compound as well.
Anti-Microbial and Anti-Tumor Research
Compounds with similar structures have been studied for their antimicrobial and antitumor properties . This suggests potential applications in the development of new drugs and treatments. However, more research would be needed to determine if this specific compound has similar properties.
Material Science
Given its unique structure, this compound could potentially be used in material science for the development of new materials with desired properties. However, this is a speculative application and would require further research .
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with multiple targets in the body.
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and the nature of its targets.
Biochemical Pathways
Given the wide range of biological activities exhibited by thiazole derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
The compound’s physicochemical properties such as its molecular weight (31519) and calculated lipophilicity (Log Po/w (iLOGP): 12) suggest that it may have good absorption and distribution characteristics .
Result of Action
Given the wide range of biological activities exhibited by thiazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action and stability of many compounds .
properties
IUPAC Name |
ethyl 2-pyridin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S.BrH/c1-2-15-11(14)9-7-16-10(13-9)8-4-3-5-12-6-8;/h3-7H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZFPYIEESZAHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CN=CC=C2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



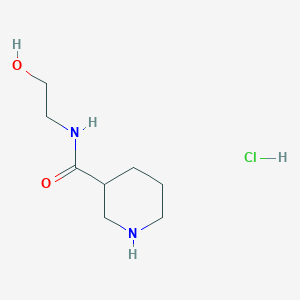
![(4-Hydroxy-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398288.png)
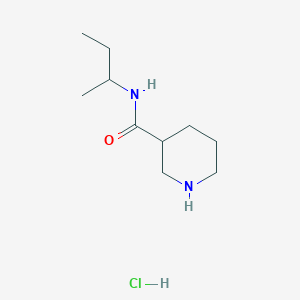
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398290.png)
![2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398293.png)
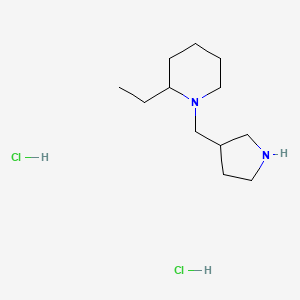




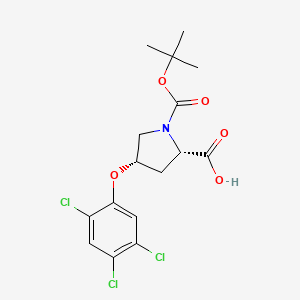
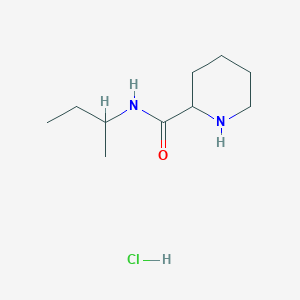

![2-[Ethyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398310.png)